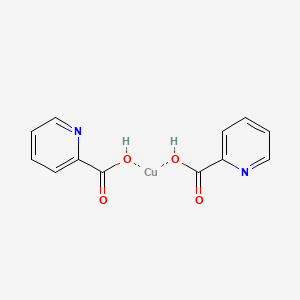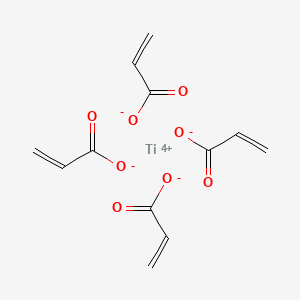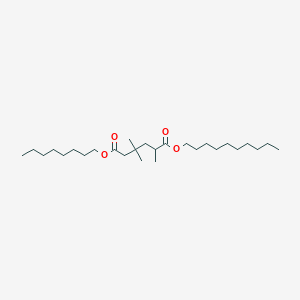
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester is a chemical compound known for its unique structural properties and applications. It is an ester derivative of hexanedioic acid, which is commonly known as adipic acid. The compound is characterized by the presence of two long alkyl chains, decyl and octyl, attached to the hexanedioic acid backbone. This structural configuration imparts specific physical and chemical properties to the compound, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester typically involves the esterification of hexanedioic acid with decanol and octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the esterification process to completion. The resulting ester is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the efficient conversion of starting materials to the ester product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Applications De Recherche Scientifique
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester finds applications in several scientific research fields:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of plasticizers, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexanedioic acid and the corresponding alcohols, which can then participate in various biochemical processes. The long alkyl chains of the ester contribute to its hydrophobic properties, influencing its interactions with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester can be compared with other similar compounds, such as:
Hexanedioic acid, dioctyl ester: Similar ester with two octyl groups instead of decyl and octyl.
Hexanedioic acid, diethyl ester: Ester with shorter ethyl groups.
Hexanedioic acid, dibutyl ester: Ester with butyl groups.
The uniqueness of this compound lies in its specific alkyl chain lengths, which impart distinct physical and chemical properties compared to other esters.
Propriétés
Numéro CAS |
68425-97-8 |
|---|---|
Formule moléculaire |
C27H52O4 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
1-O-decyl 6-O-octyl 2,4,4-trimethylhexanedioate |
InChI |
InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-26(29)24(3)22-27(4,5)23-25(28)30-20-18-16-13-11-9-7-2/h24H,6-23H2,1-5H3 |
Clé InChI |
UJWASZQDZMOHER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C(C)CC(C)(C)CC(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


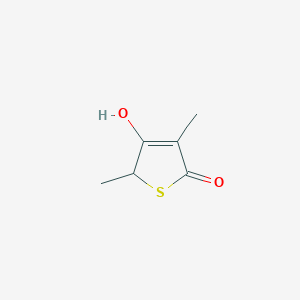
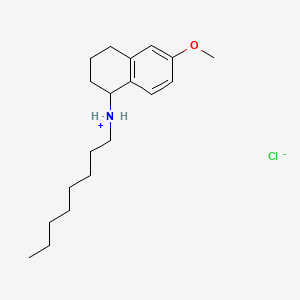
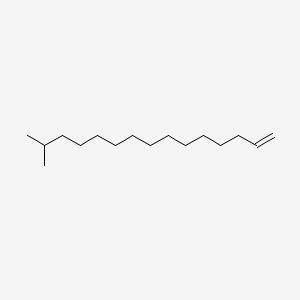
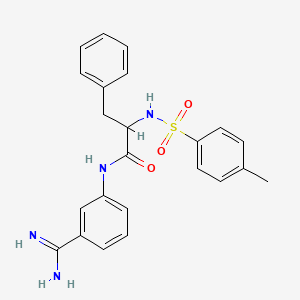
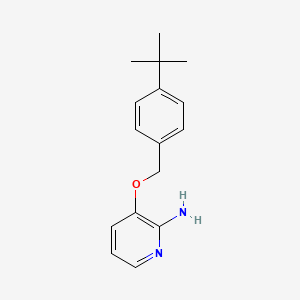
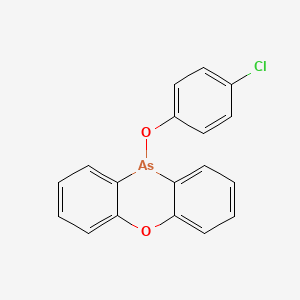

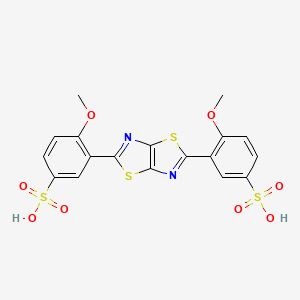

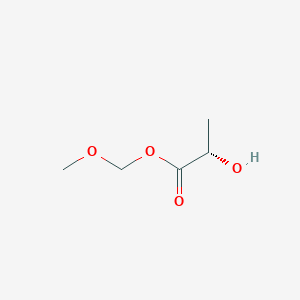
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
